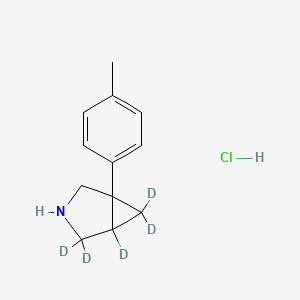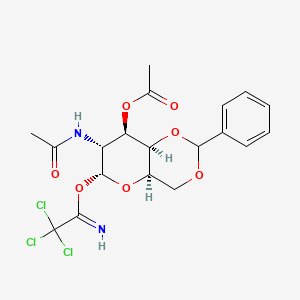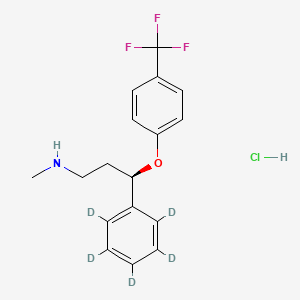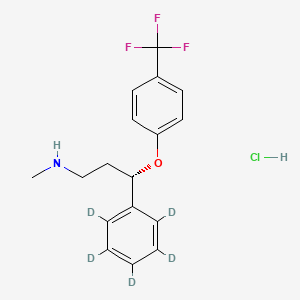
(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen” is a metabolite of tamoxifen . It is formed from tamoxifen by the cytochrome P450 (CYP) isoform CYP2D6 . It is cytotoxic to MCF-7 and MDA-MB-231 breast cancer cells .
Synthesis Analysis
The synthesis of tamoxifen involves the direct carbolithiation of diphenylacetylenes and their cross-coupling procedure taking advantage of the intermediate alkenyllithium reagents . A highly active palladium nanoparticle-based catalyst is used to couple an alkenyllithium reagent with a high (Z/E) selectivity and good yield .Molecular Structure Analysis
The molecular formula of “(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen” is C26H29NO3 . Its molecular weight is 403.51 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of tamoxifen include the carbolithiation of (diphenyl)acetylenes, which has been well-studied and has led to several useful applications in the field of synthetic organic chemistry . The quenching of the formed nucleophilic sp2 vinyllithium reagent with an electrophile provides a direct approach to substituted diarylalkenes (stilbenes) .Physical and Chemical Properties Analysis
“(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen” is a neat product . It is stored at -20C Freezer and shipped at room temperature .Applications De Recherche Scientifique
Affinity and Activity at Cannabinoid Receptors : Tamoxifen and its metabolites, including endoxifen, exhibit novel activity at cannabinoid receptors. This indicates potential for developing drugs for diseases mediated via these receptors (Ford, Franks, Radomińska-Pandya, & Prather, 2016).
Comparative Metabolism with Other Selective Estrogen Receptor Modulators : Studies have compared the metabolism of endoxifen with other drugs, highlighting its unique metabolic pathway and potential clinical implications (Watanabe, Watanabe, Maruyama, & Kawashiro, 2015).
Gene Expression Patterns in Breast Cancer Cells : Endoxifen induces similar changes in global gene expression patterns as 4-hydroxy-tamoxifen in breast cancer cells, impacting estrogen-regulated genes (Lim, Li, Desta, Zhao, Rae, Flockhart, & Skaar, 2006).
Anti-Estrogenic Effects in Breast Cancer Cells : Studies have shown that endoxifen has similar anti-estrogenic potency to 4-hydroxy-tamoxifen in inhibiting estrogen-induced gene expression in breast cancer cells (Lim, Desta, Flockhart, & Skaar, 2005).
Antioxidant Action : Tamoxifen and its metabolites, including endoxifen, have been studied for their antioxidant properties, potentially contributing to biological actions (Wiseman, Laughton, Arnstein, Cannon, & Halliwell, 1990).
Role in Restoring E-cadherin Function in Breast Cancer Cells : Endoxifen has been observed to restore the function of E-cadherin, an invasion suppressor molecule, which may contribute to the therapeutic benefit of tamoxifen in breast cancer (Bracke, Charlier, Bruyneel, Labit, Mareel, & Castronovo, 1994).
Inhibition of Aromatase : Endoxifen and other tamoxifen metabolites inhibit aromatase, an enzyme involved in estrogen synthesis, which may contribute to the variability in clinical effects of tamoxifen in breast cancer treatment (Lu, Desta, & Flockhart, 2011).
Interactions with Human Hydroxysteroid Sulfotransferase : The stereoisomers of α-hydroxytamoxifen, a metabolite of tamoxifen, show differential substrate activity and inhibition for human hydroxysteroid sulfotransferases, indicating significance in metabolic processing (Apak & Duffel, 2004).
Glucuronidation of Active Tamoxifen Metabolites : Endoxifen undergoes glucuronidation, a key metabolic process, by various UDP glucuronosyltransferases, affecting its pharmacokinetic properties (Sun, Sharma, Dellinger, Blevins-Primeau, Balliet, Chen, Boyiri, Amin, & Lazarus, 2007).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-[(Z)-1-(4-hydroxyphenyl)-1-[4-[2-(methylamino)ethoxy]phenyl]but-1-en-2-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-3-24(18-4-10-21(27)11-5-18)25(19-6-12-22(28)13-7-19)20-8-14-23(15-9-20)29-17-16-26-2/h4-15,26-28H,3,16-17H2,1-2H3/b25-24- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBJJTCUEOUMEV-IZHYLOQSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747670 |
Source


|
| Record name | 4,4'-[(1Z)-1-{4-[2-(Methylamino)ethoxy]phenyl}but-1-ene-1,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217247-19-2 |
Source


|
| Record name | 4,4'-[(1Z)-1-{4-[2-(Methylamino)ethoxy]phenyl}but-1-ene-1,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)


![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)






